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Abstract
4-Bromothioanisole has emerged as a valuable and versatile building block in organic

synthesis, enabling the construction of complex molecular architectures. Its unique combination

of a bromo-substituent, which is amenable to a wide array of cross-coupling reactions, and a

methylthio group, which can be further functionalized, makes it an attractive starting material for

the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document

provides detailed application notes and experimental protocols for the use of 4-
bromothioanisole in several key organic transformations, including Suzuki-Miyaura,

Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, as well as oxidation to the

corresponding sulfoxide.

Introduction
4-Bromothioanisole, also known as 4-bromophenyl methyl sulfide, is a commercially available

solid with a melting point of 38-40 °C.[1] Its utility in organic synthesis stems from the reactivity

of the carbon-bromine bond, which readily participates in palladium-catalyzed cross-coupling

reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino

groups at the 4-position of the thioanisole ring. Furthermore, the methylthio group can be

oxidized to a sulfoxide or sulfone, providing another handle for molecular diversification. These

features make 4-bromothioanisole a key intermediate in the synthesis of a variety of complex

organic molecules.
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Physicochemical Properties of 4-Bromothioanisole
Property Value Reference

Molecular Formula C₇H₇BrS [1]

Molecular Weight 203.10 g/mol [1]

CAS Number 104-95-0 [1]

Appearance
White to beige low melting

crystalline mass
[2]

Melting Point 38-40 °C [1]

Boiling Point 128-130 °C at 10 mmHg [1]

SMILES CSc1ccc(Br)cc1 [1]

Applications in Organic Synthesis
4-Bromothioanisole is a versatile reagent employed in a variety of palladium-catalyzed cross-

coupling reactions to form C-C, C-N, and C-S bonds.
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Caption: Key synthetic transformations starting from 4-bromothioanisole.
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Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

4-Bromothioanisole can be coupled with a variety of aryl and heteroaryl boronic acids to

generate substituted biaryl compounds. These products are often key intermediates in the

synthesis of pharmaceuticals and organic electronic materials.

Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides

While specific data for 4-bromothioanisole is not readily available in tabular format, the

following table provides representative yields for the Suzuki-Miyaura coupling of a similar

substrate, 4-bromoanisole, with various boronic acids, which can be considered indicative of

the expected reactivity.

Entry Aryl Boronic Acid Product Yield (%)

1 Phenylboronic acid 4-Methoxybiphenyl 94

2

4-

Methylphenylboronic

acid

4-Methoxy-4'-

methylbiphenyl
92

3

4-

Methoxyphenylboronic

acid

4,4'-

Dimethoxybiphenyl
95

4
4-Fluorophenylboronic

acid

4-Fluoro-4'-

methoxybiphenyl
91

Experimental Protocol: Synthesis of 4-(Methylthio)biphenyl

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl

bromides.[3]
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Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

4-Bromothioanisole (1.0 mmol, 203 mg)

Phenylboronic acid (1.2 mmol, 146 mg)

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
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Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

Toluene (5 mL)

Water (1 mL)

Procedure:

To an oven-dried Schlenk flask, add 4-bromothioanisole, phenylboronic acid, palladium(II)

acetate, triphenylphosphine, and potassium carbonate.

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add toluene and water to the flask.

Heat the reaction mixture to 90 °C and stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10

mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to afford 4-(methylthio)biphenyl.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen

bonds. 4-Bromothioanisole can be coupled with a wide range of primary and secondary

amines to produce N-aryl amines, which are important scaffolds in medicinal chemistry.[4]

Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
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The following table presents representative yields for the Buchwald-Hartwig amination of

bromobenzene with various amines, providing an indication of the expected reactivity for 4-
bromothioanisole.

Entry Amine Ligand Yield (%)

1 Aniline XPhos 98

2 Morpholine RuPhos 95

3 n-Hexylamine BrettPhos 92

4 Di-n-butylamine t-BuXPhos 88

Experimental Protocol: Synthesis of N-(4-(Methylthio)phenyl)aniline

This protocol is adapted from general procedures for Buchwald-Hartwig aminations.[1][5]

Workflow for Buchwald-Hartwig Amination
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Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

4-Bromothioanisole (1.0 mmol, 203 mg)

Aniline (1.2 mmol, 112 mg)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 19 mg)
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Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

Toluene (5 mL)

Procedure:

In a glovebox, combine 4-bromothioanisole, sodium tert-butoxide, and XPhos in an oven-

dried Schlenk tube.

In a separate vial, dissolve Pd₂(dba)₃ in toluene.

Add the palladium solution to the Schlenk tube, followed by aniline and additional toluene.

Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

Monitor the reaction by GC-MS.

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a

pad of Celite.

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the organic layer and purify the residue by column chromatography to yield N-

(4-(methylthio)phenyl)aniline.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl halide. 4-Bromothioanisole can be coupled with various alkynes to

synthesize substituted aryl alkynes, which are valuable intermediates in materials science and

for the synthesis of complex natural products.

Representative Data for Sonogashira Coupling of Aryl Bromides

The following table shows representative yields for the Sonogashira coupling of 4-

bromoanisole with different terminal alkynes.
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Entry Alkyne Product Yield (%)

1 Phenylacetylene

1-Methoxy-4-

(phenylethynyl)benze

ne

87

2 1-Hexyne

1-((4-

Methoxyphenyl)ethyny

l)hexane

85

3 Trimethylsilylacetylene

((4-

Methoxyphenyl)ethyny

l)trimethylsilane

90

4 Ethynylbenzene

1,4-

Bis(phenylethynyl)ben

zene

82

Experimental Protocol: Synthesis of 4-(Phenylethynyl)thioanisole

This protocol is adapted from general procedures for Sonogashira couplings.[6]

Workflow for Sonogashira Coupling
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Caption: Experimental workflow for the Sonogashira coupling.

Materials:

4-Bromothioanisole (1.0 mmol, 203 mg)

Phenylacetylene (1.2 mmol, 122 mg)

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)

Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
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Triethylamine (2 mL)

Tetrahydrofuran (THF, 5 mL)

Procedure:

To a stirred solution of 4-bromothioanisole and phenylacetylene in THF and triethylamine,

add PdCl₂(PPh₃)₂ and CuI.

Stir the mixture at room temperature for 12 hours under an inert atmosphere.

Monitor the reaction by TLC.

Upon completion, filter the reaction mixture and concentrate the filtrate.

Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride

solution.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

Purify the crude product by column chromatography to give 4-(phenylethynyl)thioanisole.

Heck Olefination
The Heck olefination is a palladium-catalyzed reaction that forms a carbon-carbon bond

between an aryl halide and an alkene. 4-Bromothioanisole undergoes Heck olefination with

styrenes to yield stilbenes.

Representative Data for Heck Olefination of Aryl Bromides

The following table provides representative yields for the Heck olefination of various aryl

bromides with styrene.
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Entry Aryl Bromide Product Yield (%)

1 Bromobenzene Stilbene 95

2 4-Bromoanisole 4-Methoxystilbene 92

3 4-Bromobenzonitrile 4-Cyanostilbene 88

4
1-Bromo-4-

nitrobenzene
4-Nitrostilbene 85

Experimental Protocol: Synthesis of 4-(Methylthio)stilbene

This protocol is a general procedure for the Heck olefination of aryl bromides with styrene.

Workflow for Heck Olefination
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Caption: Experimental workflow for the Heck olefination.

Materials:

4-Bromothioanisole (1.0 mmol, 203 mg)

Styrene (1.2 mmol, 125 mg)

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

Tri-o-tolylphosphine (P(o-tol)₃, 0.08 mmol, 24 mg)
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Triethylamine (1.5 mmol, 209 µL)

N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

A mixture of 4-bromothioanisole, styrene, palladium(II) acetate, tri-o-tolylphosphine, and

triethylamine in DMF is heated at 100 °C for 12 hours in a sealed tube.

After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and concentrated.

The residue is purified by column chromatography on silica gel to afford 4-

(methylthio)stilbene.

Oxidation to Sulfoxide
The methylthio group of 4-bromothioanisole can be oxidized to a sulfoxide, which is a chiral

functional group and a valuable intermediate in asymmetric synthesis.

Experimental Protocol: Synthesis of (S)-(-)-4-Bromophenyl Methyl Sulfoxide

This protocol describes the enantioselective oxidation of 4-bromothioanisole.

Workflow for Oxidation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 19 Tech Support

https://www.benchchem.com/product/b094970?utm_src=pdf-body
https://www.benchchem.com/product/b094970?utm_src=pdf-body
https://www.benchchem.com/product/b094970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Vanadium Catalyst

Add 4-Bromothioanisole
and Oxidant

Stir at 0 °C

Aqueous Workup
& Extraction

Sublimation

(S)-(-)-4-Bromophenyl
Methyl Sulfoxide

Click to download full resolution via product page

Caption: Experimental workflow for the enantioselective oxidation.

Materials:

4-Bromothioanisole (0.060 mol, 12.19 g)

Vanadyl acetylacetonate (VO(acac)₂, 0.0006 mol, 160 mg)
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(S)-(-)-2-(N-3,5-diiodosalicyliden)amino-3,3-dimethyl-1-butanol (Schiff base ligand, 0.0012

mol, 680 mg)

Hydrogen peroxide (30% aqueous solution, 0.066 mol, 6.7 mL)

Chloroform (CHCl₃, 60 mL)

Procedure:

A solution of the Schiff base ligand and vanadyl acetylacetonate in chloroform is stirred at

room temperature for 30 minutes.

4-Bromothioanisole is added, and the mixture is cooled to 0 °C.

The aqueous hydrogen peroxide solution is added dropwise over 1 hour.

The reaction is stirred at 0 °C for 24 hours.

The reaction is quenched with a saturated aqueous solution of sodium sulfite.

The layers are separated, and the aqueous layer is extracted with chloroform.

The combined organic layers are dried over anhydrous magnesium sulfate and

concentrated.

The crude product is purified by sublimation to give (S)-(-)-4-bromophenyl methyl sulfoxide

as a white powder.

Conclusion
4-Bromothioanisole is a highly versatile and valuable building block in organic synthesis. Its

ability to participate in a wide range of palladium-catalyzed cross-coupling reactions, coupled

with the potential for further functionalization of the methylthio group, makes it an indispensable

tool for the construction of complex organic molecules. The protocols and data presented

herein provide a comprehensive guide for researchers, scientists, and drug development

professionals to effectively utilize 4-bromothioanisole in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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